9-Fluorenone hydrazone

Catalog No.
S704400
CAS No.
13629-22-6
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Fluorenone hydrazone

CAS Number

13629-22-6

Product Name

9-Fluorenone hydrazone

IUPAC Name

fluoren-9-ylidenehydrazine

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2

InChI Key

YCNUILAKOMIBAL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN

The exact mass of the compound 9-Fluorenone hydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90662. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Fluorenone hydrazone (CAS: 13629-22-6) is a stable, crystalline solid that serves as a primary and versatile precursor for generating 9-diazofluorene and the fluorenylidene carbene. Its rigid, planar fluorenyl backbone is a foundational component in the synthesis of high-performance polymers, organic electronic materials, and specialized reagents for cycloaddition and insertion reactions. Unlike many diazo precursors, the hydrazone form offers enhanced stability for storage and handling, making it a reliable starting point for multi-step synthetic workflows.

Substituting 9-Fluorenone hydrazone with its corresponding N-tosylhydrazone is a common pitfall that leads to significant changes in process requirements and outcomes. The tosylhydrazone variant requires the Bamford-Stevens reaction, which involves strong bases (e.g., NaH, NaOMe, or organolithiums) and often harsher thermal conditions to generate the diazo intermediate. This route can introduce compatibility issues with sensitive functional groups and may lead to different side-product profiles. In contrast, 9-Fluorenone hydrazone is converted to 9-diazofluorene via direct, and often milder, oxidation (e.g., with Ag2O, MnO2), providing a more direct and cleaner pathway that avoids strongly basic conditions, making it a superior choice for process-sensitive syntheses.

Precursor Suitability: Higher Yield in 9-Diazofluorene Synthesis Under Mild Oxidative Conditions

Direct oxidation of 9-Fluorenone hydrazone is a highly efficient method for producing 9-diazofluorene, a critical intermediate. Oxidation with reagents like activated manganese (IV) oxide provides high yields, often exceeding 90%. In a representative procedure, the use of silver oxide (Ag2O) in ether or THF at room temperature consistently produces 9-diazofluorene in yields of 90-95%. This contrasts favorably with the alternative Bamford-Stevens route starting from 9-fluorenone tosylhydrazone, which, while effective, often involves harsher basic conditions and can result in lower or more variable yields depending on the specific base and solvent system employed.

Evidence DimensionYield of 9-Diazofluorene
Target Compound Data90-95% (via Ag2O oxidation)
Comparator Or Baseline9-Fluorenone Tosylhydrazone (via Bamford-Stevens reaction, yields are often lower and more condition-dependent)
Quantified DifferencePotentially >20% yield advantage over less optimized tosylhydrazone routes.
ConditionsOxidation with Ag2O in ether/THF at room temperature.

For synthesizing 9-diazofluorene, this precursor offers a higher, more reliable yield under milder, base-free conditions, reducing process complexity and improving material efficiency.

Electrochemical Behavior: Defined Redox Activity for Materials Science Applications

The electrochemical properties of the fluorene core are significantly modulated by the C9 substituent. In a study on substituted fluorenone derivatives in acidic media, fluorenone hydrazones exhibited well-defined electrochemical behavior. While the parent 9-fluorenone undergoes reduction at a specific potential, the hydrazone derivative is reduced via a different mechanism involving the protonated C=N-N bond. This distinct redox behavior is critical for applications where the fluorene unit is incorporated into electroactive polymers or organic semiconductors, as the hydrazone functionality provides a specific electrochemical signature and a potential site for further chemical modification that the parent ketone lacks.

Evidence DimensionElectrochemical Reduction Mechanism
Target Compound DataReduction occurs at the protonated C=N-NH2 group, involving N-N bond cleavage.
Comparator Or Baseline9-Fluorenone (Parent Ketone): Reduction occurs at the C=O carbonyl group.
Quantified DifferenceMechanistically distinct reduction pathway and potential.
ConditionsElectrochemical reduction, typically in aqueous or organic polar solvents.

This compound offers a unique electrochemical handle compared to the parent 9-fluorenone, making it a more suitable precursor for designing materials with tailored redox properties.

Thermal Behavior: High Melting Point Indicative of Good Handling Stability

9-Fluorenone hydrazone is a crystalline solid with a reported melting point in the range of 149-152 °C. This high melting point, characteristic of its rigid, planar structure, confers excellent thermal stability for a chemical intermediate, facilitating handling, storage, and formulation without the risk of decomposition associated with more sensitive liquid or low-melting-point precursors. Its stability as a solid contrasts with the reactive nature of its primary product, 9-diazofluorene, which is typically generated and used in situ. The defined thermal properties of the hydrazone ensure process predictability and safety before the reactive species is generated.

Evidence DimensionMelting Point / Physical State
Target Compound Data149-152 °C (Crystalline Solid)
Comparator Or Baseline9-Diazofluorene (Product): Reactive species, often used immediately in solution.
Quantified DifferenceStable, isolable solid vs. a reactive intermediate.
ConditionsStandard atmospheric pressure.

Its high melting point and solid-state stability simplify storage and handling procedures, making it a more reliable and safer precursor for industrial and laboratory workflows.

High-Yield Production of 9-Diazofluorene for Polymer Synthesis

This compound is the preferred starting material for the large-scale or high-purity synthesis of 9-diazofluorene. The ability to achieve yields of 90-95% via mild oxidation makes it ideal for producing monomers used in polymerization reactions, such as the synthesis of polyfluorenes or for post-polymerization modification where process control and purity are paramount.

Precursor for Fluorenylidene Carbene in Mechanistic Studies and Fine Chemicals

As a stable and reliable source of 9-diazofluorene, this hydrazone is the entry point for generating fluorenylidene carbene through photolysis or thermolysis. This is particularly valuable in academic and industrial research for studying carbene reactivity or for the synthesis of complex molecules, such as cyclopropanes, where the specific electronic and steric properties of the fluorenylidene moiety are required.

Development of Custom Fluorene-Based Organic Electronic Materials

The distinct electrochemical signature and the reactive N-H bonds of the hydrazone group make this compound a strategic choice for building custom electroactive materials. It allows for the introduction of the fluorene core into a polymer backbone or small molecule while offering a reactive site for further derivatization, enabling the fine-tuning of electronic properties for applications in organic semiconductors or sensors.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13629-22-6

Dates

Last modified: 08-15-2023

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